(4-Nitronaphthalen-1-yl)arsonic acid
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Overview
Description
(4-Nitronaphthalen-1-yl)arsonic acid is an organic compound with the molecular formula C10H8AsNO5 It is a derivative of naphthalene, where an arsonic acid group is attached to the 1-position and a nitro group is attached to the 4-position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitronaphthalen-1-yl)arsonic acid typically involves the nitration of naphthalene followed by the introduction of the arsonic acid group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the naphthalene ring. The resulting 4-nitronaphthalene is then subjected to a reaction with arsenic trioxide and hydrochloric acid to introduce the arsonic acid group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Nitronaphthalen-1-yl)arsonic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The arsonic acid group can be reduced to an arsenic trioxide derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is 4-aminonaphthalen-1-yl)arsonic acid.
Reduction: The major product is the corresponding arsenic trioxide derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted naphthalene derivatives.
Scientific Research Applications
(4-Nitronaphthalen-1-yl)arsonic acid has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Nitronaphthalen-1-yl)arsonic acid involves its interaction with molecular targets and pathways within cells. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The arsonic acid group can also interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Nitronaphthalen-1-yl)phosphonic acid
- (4-Nitronaphthalen-1-yl)sulfonic acid
- (4-Nitronaphthalen-1-yl)carboxylic acid
Uniqueness
(4-Nitronaphthalen-1-yl)arsonic acid is unique due to the presence of both a nitro group and an arsonic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
5430-37-5 |
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Molecular Formula |
C10H8AsNO5 |
Molecular Weight |
297.10 g/mol |
IUPAC Name |
(4-nitronaphthalen-1-yl)arsonic acid |
InChI |
InChI=1S/C10H8AsNO5/c13-11(14,15)9-5-6-10(12(16)17)8-4-2-1-3-7(8)9/h1-6H,(H2,13,14,15) |
InChI Key |
XEUXBZYSGAMIPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[As](=O)(O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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